

# Chemo-Structural Profiling of 2,3-Dimethylbenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Dimethylbenzamide

CAS No.: 5580-34-7

Cat. No.: B1586049

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## Executive Summary

This technical guide provides a comprehensive analysis of **2,3-Dimethylbenzamide**, a substituted benzamide derivative characterized by methyl groups at the ortho (2) and meta (3) positions relative to the amide functionality. Distinct from its isomer N,N-dimethylbenzamide (a common solvent), this molecule serves as a critical structural scaffold in medicinal chemistry, particularly in the design of conformationally restricted inhibitors.

This document details the physicochemical properties, validated synthesis routes, and analytical quality control (QC) protocols required for its integration into drug development pipelines.

## The Fundamental Identity: Molecular Weight & Formula[1]

Precise mass characterization is the cornerstone of small molecule development. For **2,3-Dimethylbenzamide**, the distinction between average molecular weight (for bulk stoichiometry) and monoisotopic mass (for mass spectrometry) is critical.

## Table 1: Physicochemical Core Data

Property	Value	Technical Context
IUPAC Name	2,3-Dimethylbenzamide	Systematic nomenclature
CAS Registry Number	5580-34-7	Unique identifier (Distinct from N,N- isomer 611-74-5)
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	Carbon (9), Hydrogen (11), Nitrogen (1), Oxygen (1)
Molecular Weight	149.19 g/mol	Average mass for molarity calculations
Monoisotopic Mass	149.0841 Da	Exact mass for High-Resolution Mass Spec (HRMS)
Elemental Composition	C: 72.46%, H: 7.43%, N: 9.39%	Theoretical values for elemental analysis (CHN)
LogP (Predicted)	~1.1 - 1.5	Lipophilicity indicator; moderate membrane permeability
H-Bond Donors	1 (Amide -NH <sub>2</sub> )	Critical for receptor binding pockets
H-Bond Acceptors	1 (Carbonyl -C=O)	Critical for receptor binding pockets

## The "Nitrogen Rule" Validation

In mass spectrometry, a molecule with an odd nominal mass (149 Da) indicates an odd number of nitrogen atoms. This serves as a rapid first-pass filter in QC:

- Observation: M+H peak at m/z 150.09 (Even mass).
- Deduction: The neutral molecule has an odd mass (149), confirming the single nitrogen presence consistent with the mono-amide structure.

## Synthesis & Manufacturing Strategy

The synthesis of **2,3-Dimethylbenzamide** presents a specific challenge: Steric Hindrance. The methyl group at the 2-position (ortho) creates steric bulk that protects the carbonyl carbon, making nucleophilic attack slightly more difficult than in unsubstituted benzamide.

## Validated Protocol: Acid Chloride Activation

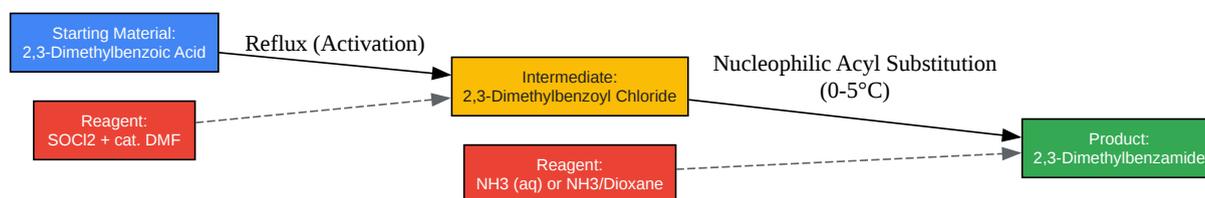
Direct amidation of the carboxylic acid is slow. The preferred route utilizes an acid chloride intermediate to activate the carbonyl group.

Step-by-Step Methodology:

- Activation: React 2,3-dimethylbenzoic acid with Thionyl Chloride ( ) or Oxalyl Chloride under reflux to generate 2,3-dimethylbenzoyl chloride.
  - Catalyst: DMF (Dimethylformamide) - trace amounts to form the Vilsmeier-Haack reactive species.
- Amidation: Add the acid chloride dropwise to a cold, concentrated Ammonium Hydroxide ( ) solution or anhydrous Ammonia in dioxane.
  - Critical Control: Temperature must be kept  $<5^{\circ}\text{C}$  to minimize side reactions and manage exotherm.
- Purification: Recrystallization from ethanol/water.

## Visualization: Synthesis Workflow

The following diagram illustrates the reaction pathway and critical process controls.



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Figure 1: Two-step synthesis pathway via acid chloride activation to overcome ortho-steric hindrance.

## Analytical Characterization & QC

To validate the identity of the synthesized material, a multi-modal approach is required. Relying on a single method (like LC-MS) is insufficient for distinguishing isomers (e.g., 2,4-dimethyl vs 2,3-dimethyl).

### A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the substitution pattern.

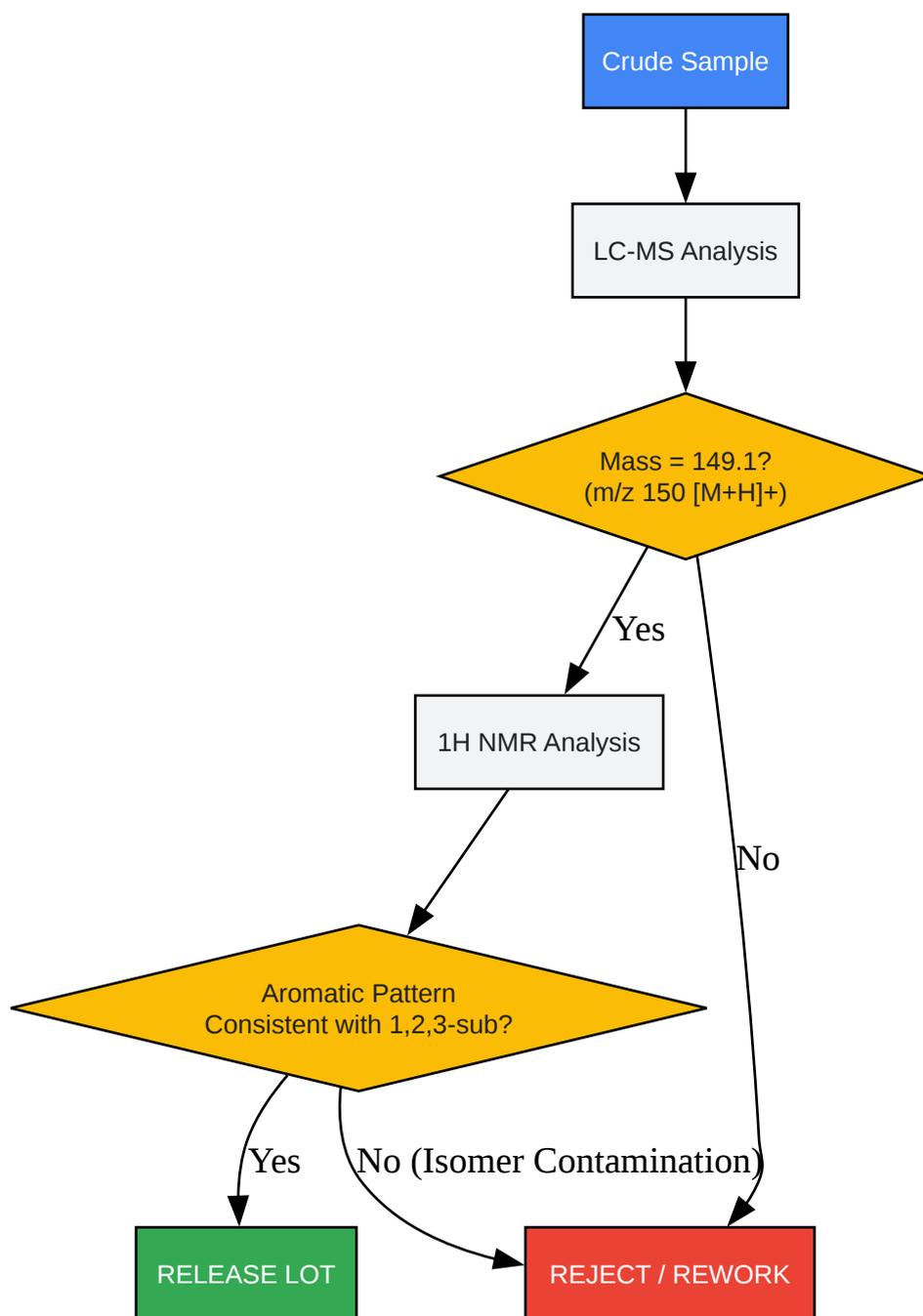
- $^1\text{H}$  NMR (DMSO- $d_6$ ):
  - Methyl Groups: Look for two distinct singlets (or closely spaced signals) around 2.1–2.3 ppm. Integration = 6H.
  - Amide Protons: Broad singlets around 7.0–8.0 ppm. Often split into two peaks due to restricted rotation.
  - Aromatic Region: 3 protons in the 7.0–7.5 ppm range. The splitting pattern (typically doublet-triplet-doublet or multiplet) confirms the 1,2,3-substitution pattern.

### B. HPLC-MS Workflow

For purity assessment, High-Performance Liquid Chromatography coupled with Mass Spectrometry is utilized.

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
- Detection: UV at 210 nm and 254 nm; MS (ESI+).

## Visualization: Analytical Decision Tree



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Figure 2: Quality Control Decision Tree ensuring both mass accuracy and structural isomeric purity.

## Pharmaceutical Relevance: The "Orthogonal Twist"

Why use **2,3-dimethylbenzamide** in drug design?

- **Conformational Lock:** The methyl group at position 2 (ortho) forces the amide group out of planarity with the benzene ring. This "twist" can be exploited to fit specific hydrophobic pockets in enzymes (e.g., kinases) that require a non-planar ligand.
- **Metabolic Stability:** The methyl groups block the 2 and 3 positions from metabolic oxidation (CYP450 hydroxylation), potentially increasing the half-life of the drug scaffold compared to unsubstituted benzamides.
- **Solubility:** While the amide is polar, the two methyl groups increase lipophilicity (LogP), aiding in blood-brain barrier penetration if central nervous system activity is desired.

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2800987, **2,3-Dimethylbenzamide**. Retrieved from [\[Link\]](#)[1]
- European Chemicals Agency (ECHA). Registration Dossier - **2,3-dimethylbenzamide**. Retrieved from [\[Link\]](#)[1]
- NIST Mass Spectrometry Data Center. **2,3-Dimethylbenzamide** Mass Spectrum. Retrieved from [\[Link\]](#)

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## Sources

- 1. 2,3-Dimethylbenzamide | C<sub>9</sub>H<sub>11</sub>NO | CID 2800987 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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